molecular formula C8H8BrIOS B13483088 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene

5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B13483088
M. Wt: 359.02 g/mol
InChI Key: OBYYZHVDBOBZAF-UHFFFAOYSA-N
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Description

5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step reactions starting from a benzene derivative. One common approach includes:

    Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a catalyst.

    Thiomethylation: Introduction of the methylsulfanyl group (-SCH3) using methylthiol or dimethyl sulfide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methoxy and methylsulfanyl groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can form biaryl compounds.

Scientific Research Applications

5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-iodo-5-methoxybenzene: Similar structure but lacks the methylsulfanyl group.

    2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one: Contains a pyridine ring instead of a benzene ring.

    3-Bromoiodobenzene: Lacks the methoxy and methylsulfanyl groups.

Uniqueness

5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and iodine allows for selective functionalization, while the methoxy and methylsulfanyl groups provide additional sites for chemical modification.

Properties

Molecular Formula

C8H8BrIOS

Molecular Weight

359.02 g/mol

IUPAC Name

5-bromo-1-iodo-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrIOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3

InChI Key

OBYYZHVDBOBZAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)Br)SC

Origin of Product

United States

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